molecular formula C9H6F3NO4 B044799 Methyl 2-nitro-4-(trifluoromethyl)benzoate CAS No. 228418-45-9

Methyl 2-nitro-4-(trifluoromethyl)benzoate

Cat. No.: B044799
CAS No.: 228418-45-9
M. Wt: 249.14 g/mol
InChI Key: WYTRZKAYPKZGCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-nitro-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H6F3NO4. It is a derivative of benzoic acid, characterized by the presence of a nitro group at the 2-position and a trifluoromethyl group at the 4-position. This compound is of significant interest in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing Methyl 2-nitro-4-(trifluoromethyl)benzoate involves the hydrolysis of 2-nitro-4-(trifluoromethyl)benzonitrile under basic or acidic conditions to produce 2-nitro-4-(trifluoromethyl)benzamide. This intermediate is then subjected to alcoholysis using a sulfuric acid-methanol solution to yield the desired ester .

Industrial Production Methods

The industrial production of this compound typically follows the same synthetic route as described above. The process is optimized for high yield and purity, with reaction conditions carefully controlled to ensure consistent product quality. The use of mild reaction conditions and simple post-treatment steps makes this method suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-nitro-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate the substitution reactions.

Major Products

    Reduction: The major product of the reduction reaction is Methyl 2-amino-4-(trifluoromethyl)benzoate.

    Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 2-nitro-4-(trifluoromethyl)benzoate depends on its specific application. In the context of its use as a pharmaceutical intermediate, the compound’s effects are mediated through its conversion to active metabolites that interact with specific molecular targets. For example, in the synthesis of TRPV1 receptor antagonists, the compound’s derivatives inhibit the TRPV1 receptor, which is involved in pain sensation .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-nitro-4-(trifluoromethyl)benzoate
  • Methyl 2,4-bis(trifluoromethyl)benzoate
  • Methyl 2-(trifluoromethyl)benzoate

Uniqueness

This compound is unique due to the presence of both a nitro group and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity in reduction and substitution reactions, making it a valuable intermediate in the synthesis of various complex molecules .

Properties

IUPAC Name

methyl 2-nitro-4-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO4/c1-17-8(14)6-3-2-5(9(10,11)12)4-7(6)13(15)16/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTRZKAYPKZGCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70460955
Record name Methyl 2-nitro-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228418-45-9
Record name Methyl 2-nitro-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 228418-45-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Add concentrated sulfuric acid (120 mL) dropwise to a solution of 2-nitro-4-trifluoromethylbenzoic acid (200 g, 850 mmol) in methanol (2 L) at room temperature under nitrogen and heat the mixture at reflux for 48 h. Cool the solution to room temperature and remove most of the solvent by evaporation at 45° C. under reduced pressure. Pour the turbid residue onto ice/water (2 L) and extract with ethyl acetate (2×1 L). Wash the combined organic extracts with brine (1 L), dry over anhydrous magnesium sulfate, filter and remove the solvent under reduced pressure to provide the title compound as a yellow oil (212.2 g, >99%). 1H NMR (300 MHz, CDCl3) δ 8.21 (s, 1H), 7.95 (d, J=1.13 Hz, 1H), 7.90 (s, 1H), 3.97 (s, 3H).
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step One
Yield
99%

Synthesis routes and methods II

Procedure details

A mixture of 2-nitro-4-trifluoromethylbenzoic acid (23.5 g, 0.10 mol), trimethyl orthoacetate (60.1 g, 0.50 mol) and toluene (60 ml) was heated at 80° C. for 16 h. The reaction mixture was concentrated in vacuo. Toluene was added and concentrated again to remove excess reagent. The residue was purified by column chromatography on silica gel with a 1-10% ethyl acetate/n-hexane gradient mixture to give 24.9 g (0.50 mol 100%) of the title compound as a colorless oil.
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
60.1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.